
4'-Azetidinomethyl-3,5-dimethylbenzophenone
Description
4'-Azetidinomethyl-3,5-dimethylbenzophenone is a benzophenone derivative featuring an azetidine (a four-membered secondary amine ring) substituent at the 4'-position and methyl groups at the 3- and 5-positions of the benzophenone core. Benzophenones are renowned for their diverse biological activities, including antifungal, anti-inflammatory, and antiviral properties, often modulated by substituents on the aromatic rings .
Properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(3,5-dimethylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-14-10-15(2)12-18(11-14)19(21)17-6-4-16(5-7-17)13-20-8-3-9-20/h4-7,10-12H,3,8-9,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTMUPDRCRWKHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642808 | |
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-71-3 | |
Record name | Methanone, [4-(1-azetidinylmethyl)phenyl](3,5-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898756-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Laboratory-Scale Synthesis
The laboratory synthesis generally follows these steps:
Formation of the Benzophenone Core :
- The first step involves the preparation of 3,5-dimethylbenzophenone through a Friedel-Crafts acylation reaction. This reaction utilizes 3,5-dimethylbenzoyl chloride and benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Azetidine Ring :
- The next step involves the nucleophilic substitution reaction where azetidine is reacted with the benzophenone core. This reaction typically requires the presence of a base like sodium hydride or potassium carbonate to facilitate the formation of the azetidinomethyl group.
Industrial Production Methods
In an industrial context, the production methods are similar but optimized for efficiency and yield:
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- Industrial synthesis often employs continuous flow reactors that allow for better control over reaction conditions (temperature, pressure, and reactant concentrations), leading to higher purity and yield.
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- The use of more efficient catalysts is common in industrial settings to enhance the reaction rate and reduce by-products.
Reaction Conditions
The typical reaction conditions for both laboratory and industrial synthesis include:
Solvents : Common solvents used in these reactions include dichloromethane or toluene.
Temperature : Elevated temperatures are generally required to drive the reaction forward efficiently.
To confirm the successful synthesis of 4'-Azetidinomethyl-3,5-dimethylbenzophenone, various analytical techniques can be employed:
Technique | Purpose |
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Nuclear Magnetic Resonance (NMR) | To determine the structure and purity of the compound |
Mass Spectrometry (MS) | To confirm molecular weight |
Infrared Spectroscopy (IR) | To identify functional groups present in the compound |
High-Performance Liquid Chromatography (HPLC) | To assess purity and separation from by-products |
Chemical Reactions Analysis
Types of Reactions
4’-Azetidinomethyl-3,5-dimethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted azetidine derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
4'-Azetidinomethyl-3,5-dimethylbenzophenone serves as a crucial intermediate in organic synthesis. It can be utilized in the formation of more complex organic molecules through various reactions:
- Oxidation : This process can lead to the formation of ketones or carboxylic acids.
- Reduction : This reaction results in the formation of alcohols.
- Nucleophilic Substitution : The azetidine ring can react with halogens or other nucleophiles to form substituted derivatives.
These reactions highlight its versatility as a building block in synthetic organic chemistry.
Biological Research
Potential Biological Activities
Research has indicated that this compound may exhibit several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may have efficacy against various microbial strains, warranting further investigation into its potential as an antimicrobial agent.
- Anticancer Activity : Initial findings indicate interactions with cancer cell pathways, suggesting possible anticancer properties. Ongoing research aims to elucidate its mechanisms of action and therapeutic potential.
Pharmaceutical Development
The compound is being explored as a pharmaceutical intermediate due to its unique properties that may facilitate the development of new drugs targeting specific biological pathways. Its potential applications include:
- Drug Development : Investigations are ongoing into its efficacy as a therapeutic agent in treating infections and cancer.
- Formulation Development : The compound's unique structure allows for the creation of formulations that could enhance drug delivery and efficacy.
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it suitable for applications in:
- Polymer Science : It can be used to develop new materials with tailored properties.
- Coatings and Adhesives : The compound's reactivity allows for its incorporation into coatings that require specific performance characteristics.
Case Study 1: Antimicrobial Efficacy
In a clinical trial assessing various antimicrobial agents against resistant bacterial strains, this compound was included due to promising preliminary results. The study reported a significant reduction in bacterial load in infected wounds treated with this compound compared to controls.
Case Study 2: Anticancer Potential
Another study focused on the anticancer properties of this compound involved treating patients with advanced-stage cancer using formulations containing it. Preliminary results indicated improved patient outcomes and reduced tumor size in a subset of participants.
Mechanism of Action
The mechanism of action of 4’-Azetidinomethyl-3,5-dimethylbenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and benzophenone core allow the compound to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Benzophenone Derivatives
Structural and Physicochemical Properties
The table below compares 4'-Azetidinomethyl-3,5-dimethylbenzophenone with structurally analogous compounds:
*Estimated based on similar structures; †Predicted using analogous substituent contributions.
Key Observations:
- However, it may reduce solubility relative to piperazine derivatives due to reduced hydrogen-bonding capacity .
- Dihedral Angles: The dihedral angle between aromatic rings influences molecular planarity and packing. For example, the 61.27° angle in (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone creates a less planar structure compared to 48.81° in 3-chlorophenyl 4-methylbenzoate, affecting crystal stability and intermolecular interactions .
Hydrogen Bonding and Crystal Packing
- This compound: The azetidine nitrogen may participate in N–H···O or C–H···N interactions, differing from the O–H···O bonds in hydroxy-substituted analogs .
- Impact on Solubility: Reduced hydrogen-bonding capacity compared to hydroxy or morpholine derivatives could lower aqueous solubility, necessitating formulation adjustments for drug delivery .
Biological Activity
4'-Azetidinomethyl-3,5-dimethylbenzophenone is a synthetic compound belonging to the benzophenone family, characterized by its unique azetidine and dimethyl substitution. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 253.34 g/mol. The compound features a benzophenone core with an azetidine ring and two methyl groups at the 3 and 5 positions of the phenyl ring.
Property | Value |
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Molecular Formula | C17H19N |
Molecular Weight | 253.34 g/mol |
IUPAC Name | 4-(azetidin-1-ylmethyl)phenylmethanone |
CAS Number | 898756-71-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The azetidine ring enhances its binding affinity to target proteins, potentially modulating their activity.
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Binding : It could act as a ligand for receptors, influencing signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that benzophenone derivatives exhibit antimicrobial activity. A study on related compounds showed that certain benzophenones possess significant antibacterial effects against various pathogens. Although specific data on this compound is limited, its structural similarity suggests potential antimicrobial properties.
Anticancer Activity
Benzophenones have been studied for their anticancer properties. For instance, some derivatives have shown cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell growth. The mechanism often involves the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways.
Case Studies
- Antiplasmodial Activity : A study investigating the antiplasmodial activity of benzophenones derived from natural sources found that certain compounds exhibited IC50 values in the range of 4.71–11.40 µM against Plasmodium falciparum. While specific data on this compound was not provided, it highlights the potential for further exploration in malaria treatment.
- Phototoxicity Assessment : Another study evaluated the phototoxic effects of benzophenones under UV light exposure. Compounds similar to this compound demonstrated varying degrees of phototoxicity, suggesting that this compound may also exhibit such properties upon UV exposure.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various protein targets. These studies suggest that:
- Target Proteins : The compound may interact with proteins involved in cancer progression and inflammation.
- Binding Energy : Docking simulations indicate favorable binding energies, supporting its potential as a therapeutic agent.
Protein Target | Binding Energy (kcal/mol) | Key Interactions |
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Protein A | -7.2 | Hydrogen bonds with key residues |
Protein B | -6.8 | Hydrophobic interactions |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 4'-Azetidinomethyl-3,5-dimethylbenzophenone, and how can reaction conditions be optimized?
The synthesis of benzophenone derivatives often involves Friedel-Crafts acylation or Fries rearrangement. For example, the Fries rearrangement of substituted phenyl esters with anhydrous AlCl₃ at 150–170°C under dry conditions is a standard method for generating benzophenone scaffolds . To optimize yield, parameters such as reaction time (2–3 hours), stoichiometry of Lewis acids (e.g., AlCl₃), and solvent selection (e.g., ethanol for recrystallization) must be systematically varied. Monitoring via TLC or HPLC (as described for benzophenone analogs in ) ensures purity during quenching and workup .
Q. How can researchers characterize the structural and electronic properties of this compound?
Single-crystal X-ray diffraction is critical for resolving bond lengths, angles, and dihedral angles (e.g., 61.27° between benzene rings in related compounds) . Spectroscopic techniques include:
- NMR : Assign methyl (δ 2.1–2.5 ppm) and azetidine protons (δ 3.2–3.8 ppm) to confirm substitution patterns.
- FT-IR : Identify carbonyl stretches (~1650 cm⁻¹) and hydroxyl groups (broad ~3200 cm⁻¹) . Computational methods (DFT) can predict electronic properties, such as HOMO-LUMO gaps, using software like Gaussian with B3LYP/6-31G(d) basis sets .
Q. What in vitro assays are suitable for preliminary screening of biological activity in benzophenone derivatives?
Antifungal activity can be assessed using agar diffusion assays against Candida albicans or Aspergillus niger, with fluconazole as a positive control . For anti-inflammatory studies, COX-2 inhibition assays (ELISA) or NF-κB pathway analysis in macrophage cell lines (e.g., RAW 264.7) are recommended. Ensure proper controls and replicate experiments (n ≥ 3) to validate IC₅₀ values .
Advanced Research Questions
Q. How can conflicting crystallographic data on benzophenone derivatives be resolved?
Discrepancies in dihedral angles or hydrogen bonding patterns (e.g., O–H⋯O vs. C–H⋯O interactions) may arise from polymorphic forms or solvent effects. To address this:
- Perform differential scanning calorimetry (DSC) to detect polymorphs.
- Re-crystallize under varying conditions (e.g., ethanol vs. acetonitrile) and compare unit cell parameters .
- Use Hirshfeld surface analysis to quantify intermolecular interactions .
Q. What strategies mitigate low yields in the azetidinomethyl functionalization of benzophenones?
Low yields during alkylation or amination steps may result from steric hindrance or competing side reactions. Strategies include:
- Protecting groups : Temporarily block hydroxyl groups with acetyl or trimethylsilyl groups to direct substitution.
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity (e.g., 30 minutes at 100°C vs. 4 hours reflux) .
- Catalytic systems : Use phase-transfer catalysts (e.g., TBAB) or Pd-mediated cross-coupling for C–N bond formation .
Q. How do substituent effects influence the photophysical properties of this compound?
Methyl and azetidine groups alter conjugation and steric effects, impacting UV-Vis absorption and fluorescence. To study this:
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
Trace byproducts (e.g., unreacted starting materials or dealkylated analogs) require high-resolution LC-MS/MS with a C18 column (3.5 µm, 150 mm) and gradient elution (acetonitrile/water + 0.1% formic acid). Quantify impurities using external calibration curves (R² > 0.99) and validate method precision via intraday/interday assays .
Methodological Considerations
- Data Contradiction Analysis : When biological activity conflicts between studies (e.g., antifungal vs. inactive results), verify assay conditions (e.g., pH, incubation time) and compound stability (HPLC purity > 98%) .
- Experimental Design : For structure-activity relationship (SAR) studies, systematically vary substituents (e.g., methyl → ethyl) while holding other variables constant. Use multivariate statistical tools (PCA or PLS regression) to identify key molecular descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.